molecular formula C10H9BrN2O B14072369 1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one

1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one

Cat. No.: B14072369
M. Wt: 253.09 g/mol
InChI Key: AMPASNKQLZKPBD-UHFFFAOYSA-N
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Description

1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one is an organic compound with the molecular formula C10H9BrN2O This compound is characterized by the presence of an amino group, a cyano group, and a bromine atom attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of this compound may involve solvent-free reactions, which are more economical and environmentally friendly. For example, the fusion of aromatic amines with ethyl cyanoacetate at high temperatures can produce cyanoacetanilide derivatives . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium ethoxide or potassium carbonate in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions include substituted anilines, heterocyclic compounds, and various oxidized or reduced derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one involves its interaction with various molecular targets. The amino and cyano groups can participate in nucleophilic and electrophilic reactions, respectively. The bromine atom can be substituted by other nucleophiles, leading to the formation of new compounds with different biological activities. The compound can also undergo cyclization reactions, forming heterocyclic structures that interact with specific enzymes or receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to undergo substitution, oxidation, reduction, and cyclization reactions makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

4-amino-3-(2-bromopropanoyl)benzonitrile

InChI

InChI=1S/C10H9BrN2O/c1-6(11)10(14)8-4-7(5-12)2-3-9(8)13/h2-4,6H,13H2,1H3

InChI Key

AMPASNKQLZKPBD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)C#N)N)Br

Origin of Product

United States

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